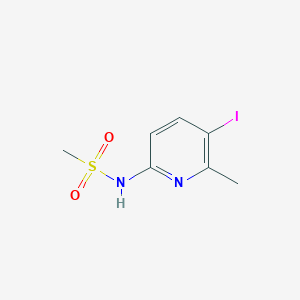
3-(3-Fluoropropylsulfanyl)-5-(2-methoxyphenyl)-4-(2-phenylethyl)-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluoropropylsulfanyl)-5-(2-methoxyphenyl)-4-(2-phenylethyl)-1,2,4-triazole is a chemical compound that has been the subject of much scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(3-Fluoropropylsulfanyl)-5-(2-methoxyphenyl)-4-(2-phenylethyl)-1,2,4-triazole is not fully understood, but it is believed to act as a selective inhibitor of certain enzymes and receptors in the brain and other tissues. This compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, protein folding, and cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific target and tissue. This compound has been shown to modulate various signaling pathways in the brain, including the dopaminergic, serotonergic, and glutamatergic systems. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(3-Fluoropropylsulfanyl)-5-(2-methoxyphenyl)-4-(2-phenylethyl)-1,2,4-triazole in lab experiments include its high potency, selectivity, and solubility in various solvents. However, its limitations include its potential toxicity and limited availability.
Zukünftige Richtungen
There are several future directions for research on 3-(3-Fluoropropylsulfanyl)-5-(2-methoxyphenyl)-4-(2-phenylethyl)-1,2,4-triazole. These include further studies on its mechanism of action, its potential therapeutic applications in various diseases, and the development of more selective and potent analogs. Additionally, more research is needed to determine the safety and toxicity of this compound in vivo.
In conclusion, this compound is a promising compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its analogs.
Synthesemethoden
The synthesis method of 3-(3-Fluoropropylsulfanyl)-5-(2-methoxyphenyl)-4-(2-phenylethyl)-1,2,4-triazole involves the reaction of 2-methoxyphenyl hydrazine with 3-fluoropropylthio-2-phenylethyl isocyanate in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 3-(3-Fluoropropylsulfanyl)-5-(2-methoxyphenyl)-4-(2-phenylethyl)-1,2,4-triazole is diverse and includes studies in the fields of pharmacology, neuroscience, and medicinal chemistry. This compound has been shown to have potential therapeutic effects for various diseases such as cancer, Alzheimer's disease, and depression.
Eigenschaften
IUPAC Name |
3-(3-fluoropropylsulfanyl)-5-(2-methoxyphenyl)-4-(2-phenylethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3OS/c1-25-18-11-6-5-10-17(18)19-22-23-20(26-15-7-13-21)24(19)14-12-16-8-3-2-4-9-16/h2-6,8-11H,7,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSLUVXYMPVGEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(N2CCC3=CC=CC=C3)SCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,6-trifluoro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B7662806.png)
![2-acetamido-N-[(1-pyridin-4-ylcyclohexyl)methyl]acetamide](/img/structure/B7662825.png)
![(3S)-1-[2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl]piperidine-3-carboxylic acid](/img/structure/B7662836.png)
![3-bromo-5-methyl-N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B7662849.png)

![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]-(2-phenyl-1,3-oxazol-4-yl)methanone](/img/structure/B7662854.png)

![2,3,6-trifluoro-N-[(4-hydroxythian-4-yl)methyl]benzamide](/img/structure/B7662869.png)
![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]-(3-methyl-1,2-thiazol-4-yl)methanone](/img/structure/B7662872.png)
![1-[3-Chloro-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]ethanone](/img/structure/B7662880.png)
![N-[3-(1-ethylimidazol-2-yl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7662889.png)

![(3-Ethyl-3,9-diazabicyclo[4.2.1]nonan-9-yl)-(2-hydroxy-4-nitrophenyl)methanone](/img/structure/B7662897.png)
